molecular formula C10H14N4O2 B12776833 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-7-(2-methylpropyl)- CAS No. 137235-84-8

1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-7-(2-methylpropyl)-

Cat. No.: B12776833
CAS No.: 137235-84-8
M. Wt: 222.24 g/mol
InChI Key: VCBURIAVUSLZHM-UHFFFAOYSA-N
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Description

1-Methyl-7-(2-methylpropyl)-3H-purine-2,6-dione, commonly known as a xanthine derivative, is a heterocyclic aromatic compound. It is structurally related to xanthine, a compound found in various natural sources such as tea, coffee, and cocoa. This compound is of significant interest due to its pharmacological properties, particularly its effects on the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-7-(2-methylpropyl)-3H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. One common method includes the reaction of xanthine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-7-(2-methylpropyl)-3H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-7-(2-methylpropyl)-3H-purine-2,6-dione has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the antagonism of adenosine receptors in the central nervous system. By binding to these receptors, it inhibits the action of adenosine, leading to increased neuronal activity and stimulation. This mechanism is similar to that of other xanthine derivatives like caffeine and theobromine .

Comparison with Similar Compounds

  • Caffeine (1,3,7-trimethylxanthine)
  • Theobromine (3,7-dimethylxanthine)
  • Theophylline (1,3-dimethylxanthine)

Comparison: 1-Methyl-7-(2-methylpropyl)-3H-purine-2,6-dione is unique due to its specific alkylation pattern, which imparts distinct pharmacological properties. Unlike caffeine, which has three methyl groups, this compound has a methyl and an isobutyl group, leading to different receptor binding affinities and effects .

Properties

CAS No.

137235-84-8

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

1-methyl-7-(2-methylpropyl)-3H-purine-2,6-dione

InChI

InChI=1S/C10H14N4O2/c1-6(2)4-14-5-11-8-7(14)9(15)13(3)10(16)12-8/h5-6H,4H2,1-3H3,(H,12,16)

InChI Key

VCBURIAVUSLZHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C1C(=O)N(C(=O)N2)C

Origin of Product

United States

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